Stereoselective Repellency: (1R)-(+)-cis-PMD is Significantly More Potent than its trans Counterpart Against Aedes albopictus
The (1R)-(+)-cis isomer of PMD (which corresponds to the 1beta,3beta,4beta stereochemistry) demonstrates the highest repellency index among the four diastereoisomers tested, outperforming (1S)-(-)-cis-PMD and both trans isomers. A new 24-hour evaluation system confirmed this finding [1].
| Evidence Dimension | Repellency Index (Relative Efficacy) |
|---|---|
| Target Compound Data | (1R)-(+)-cis-PMD: Highest repellency index |
| Comparator Or Baseline | (1S)-(-)-cis-PMD: Somewhat lower; (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD: Slight effect |
| Quantified Difference | Significant qualitative difference in efficacy |
| Conditions | In vitro and volunteer tests against Aedes albopictus mosquitoes over 24 hours |
Why This Matters
For researchers aiming to maximize repellent potency in a formulation, selecting the correct stereoisomer is critical, as the trans isomers show negligible activity.
- [1] Borrego, L. G., Ramarosandratana, N., Jeanneau, E., Métay, E., Ramanandraibe, V. V., Andrianjafy, M. T., & Lemaire, M. (2021). Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus. Journal of Agricultural and Food Chemistry, 69(37), 11095–11109. View Source
